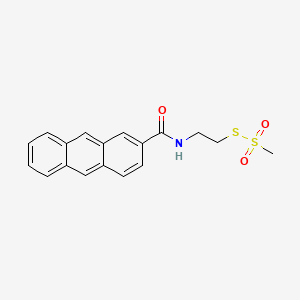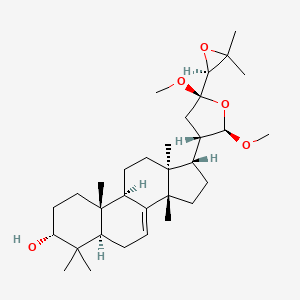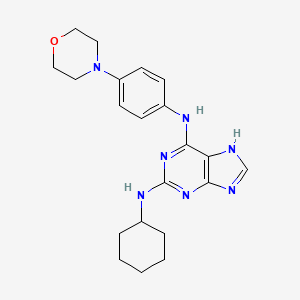
Harmine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Harmine-d3 is a deuterated form of harmine, a naturally occurring β-carboline alkaloid. Harmine is primarily found in the seeds of Peganum harmala L. and the bark of Banisteriopsis caapi. It has been used for centuries in traditional medicine and rituals, particularly in South America. This compound is often used in scientific research due to its stable isotopic labeling, which allows for precise tracking in metabolic and pharmacokinetic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of harmine-d3 typically involves the deuteration of harmine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a palladium catalyst. This process ensures the incorporation of deuterium atoms at specific positions within the harmine molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of harmine from natural sources, followed by deuteration using advanced catalytic techniques. The final product is purified through crystallization and chromatography to achieve high purity and isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions: Harmine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form harmol-d3 and other oxidized derivatives.
Reduction: Reduction of this compound can yield tetrahydrothis compound.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Harmol-d3 and other oxidized derivatives.
Reduction: Tetrahydrothis compound.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Harmine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of harmine in biological systems.
Biology: Employed in studies investigating the biological effects of harmine, including its neuroprotective and anti-inflammatory properties.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of harmine in the body.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents due to its stable isotopic labeling.
Wirkmechanismus
Harmine-d3 exerts its effects through several molecular targets and pathways:
Inhibition of Monoamine Oxidase A: this compound inhibits this enzyme, leading to increased levels of neurotransmitters such as serotonin and dopamine.
Interaction with DNA: this compound intercalates into DNA, affecting gene expression and cell proliferation.
Modulation of Signaling Pathways: this compound influences various signaling pathways, including those involved in inflammation and cell survival.
Vergleich Mit ähnlichen Verbindungen
Harmaline: Another β-carboline alkaloid with similar pharmacological properties but differing in its potency and toxicity.
Tetrahydroharmine: A reduced form of harmine with distinct biological activities.
Harmol: An oxidized derivative of harmine with unique chemical properties.
Uniqueness of Harmine-d3: this compound’s stable isotopic labeling makes it particularly valuable in research settings, allowing for precise tracking and analysis. This feature distinguishes it from other similar compounds and enhances its utility in scientific studies.
Eigenschaften
IUPAC Name |
1-methyl-7-(trideuteriomethoxy)-9H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNJHAXVSOCGBA-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675917 |
Source


|
| Record name | 1-Methyl-7-[(~2~H_3_)methyloxy]-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216704-96-9 |
Source


|
| Record name | 1-Methyl-7-[(~2~H_3_)methyloxy]-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine](/img/structure/B564666.png)



![4,7-Dimethyl-5,6-diazaspiro[2.4]heptane-4,7-diol](/img/structure/B564671.png)



